

Application Note: Detecting p-MET Inhibition by Merestinib Using Western Blot

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Compound of Interest

Compound Name: Merestinib

Cat. No.: B612287

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Audience: Researchers, scientists, and drug development professionals.

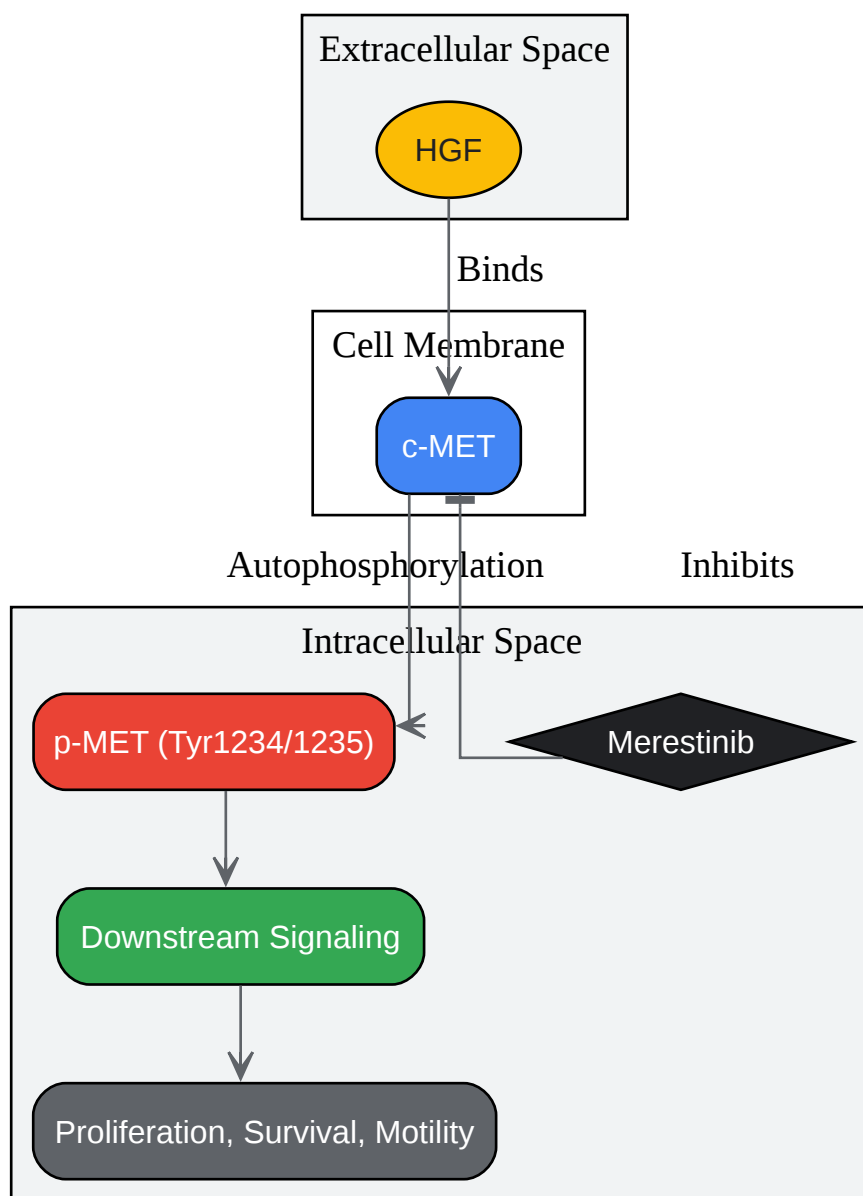
Introduction

The receptor tyrosine kinase c-MET (mesenchymal-epithelial transition factor) and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1] [2] Aberrant activation of the c-MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1]

Merestinib (LY2801653) is a potent, orally bioavailable, type-II ATP-competitive inhibitor of c-MET kinase.[3][4][5][6] It selectively binds to c-MET, inhibiting its autophosphorylation and subsequent downstream signaling.[7] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of c-MET phosphorylation (p-MET) in response to **Merestinib** treatment.

c-MET Signaling Pathway and Merestinib Inhibition

Upon HGF binding, c-MET dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234/1235) within its kinase domain.[2][8] This phosphorylation event activates the receptor, initiating downstream signaling cascades that promote cell growth and invasion. **Merestinib** exerts its inhibitory effect by competing with ATP for the kinase domain of c-MET, thereby preventing this critical autophosphorylation step.



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Figure 1: c-MET signaling pathway and inhibition by **Merestinib**.

Experimental Protocol: Western Blot for p-MET

This protocol outlines the steps for treating cells with **Merestinib**, preparing cell lysates, and performing a Western blot to detect changes in c-MET phosphorylation.

Materials and Reagents

Reagents for Cell Culture and Treatment:

- Cell line with detectable c-MET expression (e.g., MKN45, Hs746T, H1993)[3]
- Complete cell culture medium
- Hepatocyte Growth Factor (HGF), human recombinant
- **Merestinib** (LY2801653)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)

Reagents for Lysis and Protein Quantification:

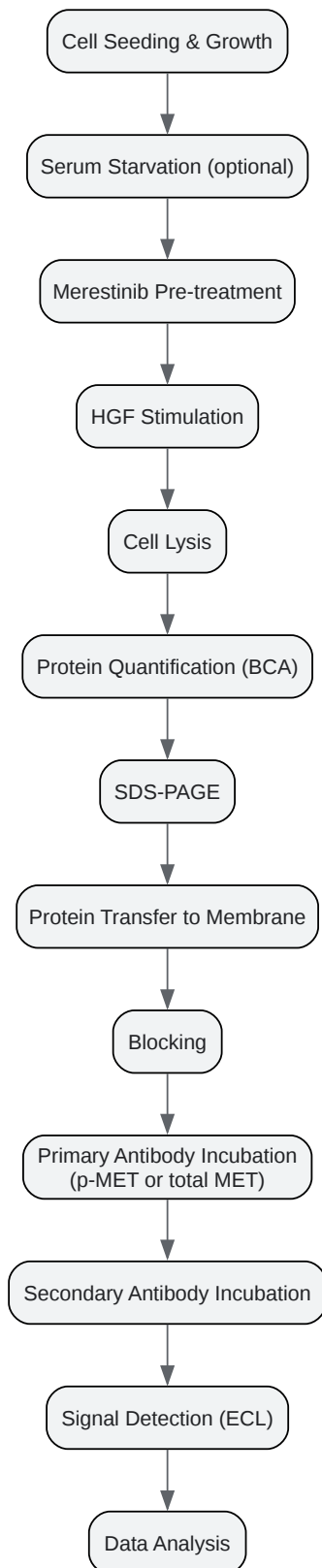
- RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit

Reagents for Western Blotting:

- 4x SDS Sample Buffer
- SDS-PAGE gels (appropriate percentage for c-MET, ~145 kDa)
- Tris-Glycine SDS Running Buffer
- Transfer Buffer
- PVDF or Nitrocellulose membranes
- Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies (see Table 1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

- Tris-Buffered Saline with Tween® 20 (TBST)

Experimental Workflow



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